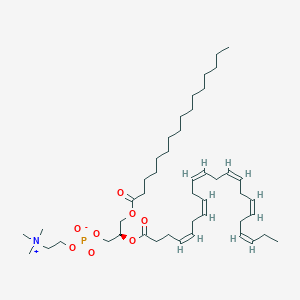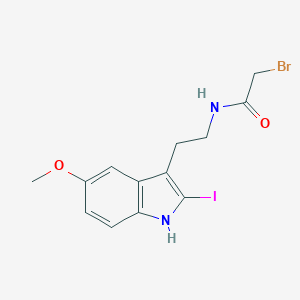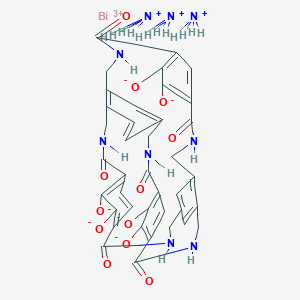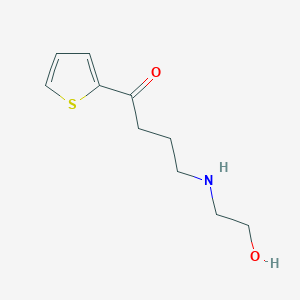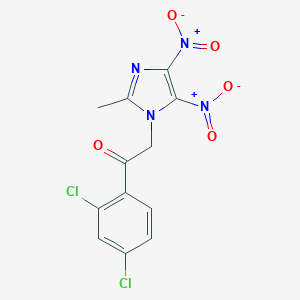
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone, also known as DDE, is a chemical compound that has been widely used in scientific research. It is a derivative of the well-known herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), and has been shown to have a variety of biological effects.
Mechanism Of Action
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone is thought to act by inhibiting the activity of enzymes that are involved in the metabolism of certain compounds. Specifically, it has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other foreign compounds in the body.
Biochemical and Physiological Effects:
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species, which can cause damage to cells and tissues. It has also been shown to cause changes in the expression of genes involved in inflammation and cell growth.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving 1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone. For example, it could be used to investigate the role of cytochrome P450 in drug metabolism and toxicity. It could also be used to study the effects of reactive oxygen species on cellular signaling pathways and gene expression. Additionally, it could be used as a tool to investigate the structure and function of proteins involved in these processes.
Synthesis Methods
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone can be synthesized by reacting 2,4-dichlorophenol with 2-methyl-4,5-dinitroimidazole in the presence of a base such as potassium carbonate. The resulting compound can then be purified by recrystallization.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone has been used in a variety of scientific research applications, including as a tool to study the mechanism of action of certain enzymes and as a probe to investigate the structure and function of proteins. It has also been used as a fluorescent probe to study the interactions between proteins and nucleic acids.
properties
CAS RN |
143073-65-8 |
|---|---|
Product Name |
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone |
Molecular Formula |
C12H8Cl2N4O5 |
Molecular Weight |
359.12 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C12H8Cl2N4O5/c1-6-15-11(17(20)21)12(18(22)23)16(6)5-10(19)8-3-2-7(13)4-9(8)14/h2-4H,5H2,1H3 |
InChI Key |
PJKAMYOWZLOTRF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=C(N1CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
Ethanone, 1-(2,4-dichlorophenyl)-2-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



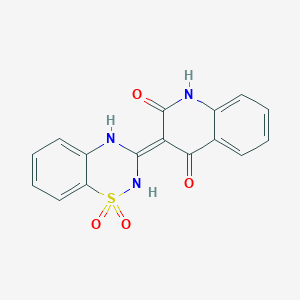

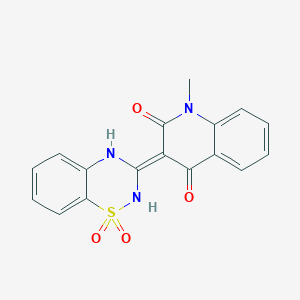
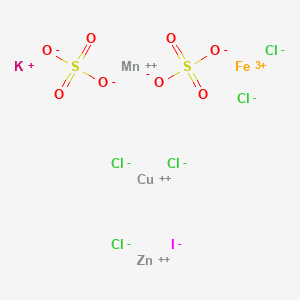
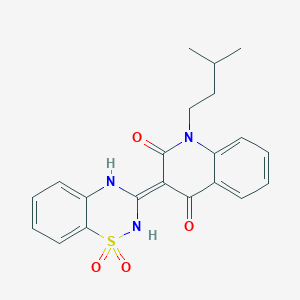
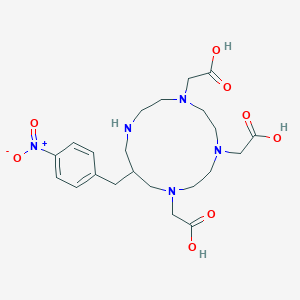
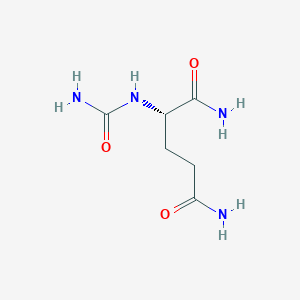
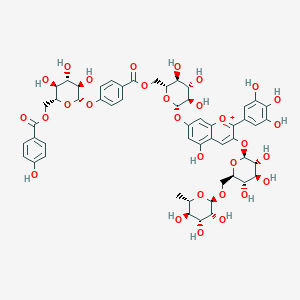
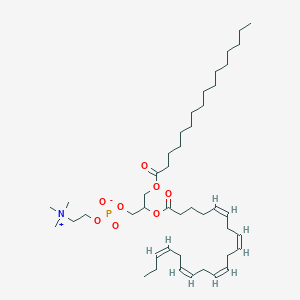
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
